molecular formula C7HCl4NS B1608857 2,3,4,5-Tetrachlorophenyl isothiocyanate CAS No. 206761-88-8

2,3,4,5-Tetrachlorophenyl isothiocyanate

Cat. No. B1608857
M. Wt: 273 g/mol
InChI Key: NUNOYNAFGFABBD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorophenyl isothiocyanate is a chemical compound with the molecular formula C7HCl4NS and a molecular weight of 272.97 . It is a main product in the category of chemistry .


Synthesis Analysis

The synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrachlorophenyl isothiocyanate consists of a benzene ring with four chlorine atoms and an isothiocyanate group . The InChI key is NUNOYNAFGFABBD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of 2,3,4,5-Tetrachlorophenyl isothiocyanate is 373.5ºC at 760 mmHg and it has a density of 1.63g/cm3 .

Future Directions

Isothiocyanates have attracted the attention of biologists and chemists due to their various biological characteristics and their significance in synthetic chemistry . They serve as valuable platforms for versatile transformations . Therefore, there is a growing interest in the synthesis and study of isothiocyanates, including 2,3,4,5-Tetrachlorophenyl isothiocyanate.

properties

IUPAC Name

1,2,3,4-tetrachloro-5-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4NS/c8-3-1-4(12-2-13)6(10)7(11)5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOYNAFGFABBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405476
Record name 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachlorophenyl isothiocyanate

CAS RN

206761-88-8
Record name 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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